molecular formula C6H9F2N3 B13155336 2,2-Difluoro-3-(1H-pyrazol-1-yl)propan-1-amine

2,2-Difluoro-3-(1H-pyrazol-1-yl)propan-1-amine

Cat. No.: B13155336
M. Wt: 161.15 g/mol
InChI Key: NMIDSKBDUAMJEW-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-(1H-pyrazol-1-yl)propan-1-amine (CAS 1880318-83-1) is a fluorinated pyrazole derivative characterized by a propan-1-amine backbone with two fluorine atoms at the C2 position and a pyrazole ring at C2. Its molecular formula is C₆H₈F₂N₃, with a molecular weight of 169.15 g/mol. The compound’s structural uniqueness lies in the synergistic combination of fluorine atoms (electron-withdrawing) and the pyrazole moiety (a nitrogen-rich heterocycle), which confers distinct electronic and steric properties. These features make it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to fluorinated motifs .

Properties

Molecular Formula

C6H9F2N3

Molecular Weight

161.15 g/mol

IUPAC Name

2,2-difluoro-3-pyrazol-1-ylpropan-1-amine

InChI

InChI=1S/C6H9F2N3/c7-6(8,4-9)5-11-3-1-2-10-11/h1-3H,4-5,9H2

InChI Key

NMIDSKBDUAMJEW-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CC(CN)(F)F

Origin of Product

United States

Preparation Methods

Preparation of Pyrazole Precursors

Pyrazole synthesis is a critical step and can be achieved via condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For example, the condensation of phenyl hydrazine with trifluoromethyl-substituted diketones under reflux in ethanol yields substituted pyrazoles with good yields (around 63%). Other methods include iodine-mediated cyclization of oxamic acid thiohydrazides to pyrazole derivatives with yields up to 83%.

Introduction of Difluoromethyl Group

The difluoromethyl group is introduced through various methods such as:

  • Nucleophilic substitution of halogenated precursors: For example, 2-bromo-5-(1,1-difluoroethyl)pyridine can be prepared from 2-bromo-5-acetylpyridine and used to introduce difluoromethylene groups in subsequent coupling reactions.
  • Catalytic hydrogenation: Slow catalytic hydrogenation of cyclopropyl rings in difluoromethylene-bearing compounds can yield propyl analogues with difluoromethyl substitution.
  • Base-induced fluorine displacement: Under basic conditions and microwave heating, fluorine atoms on pyridine rings can be displaced by nucleophiles such as methanol or amines, facilitating the introduction of fluorinated groups.

Coupling of Pyrazole and Difluoromethylated Intermediates

N-arylation or N-alkylation reactions are employed to link the pyrazole ring to the difluoromethylated propan-1-amine backbone. Copper-catalyzed arylation conditions (e.g., Taillefer–Cristau protocol) are effective for such transformations, although yields may be modest (e.g., 12%) due to decomposition at higher temperatures.

Functionalization to Amines

The final amine functionality can be achieved by reduction or substitution reactions. For instance, catalytic hydrogenation can convert intermediates to primary amines. Hydrazine hydrate treatment of intermediates can also yield amino-substituted heterocycles.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Preparation of pyrazole intermediate Condensation of phenyl hydrazine with trifluoromethyl diketone, reflux in ethanol 63 Formation of 1,3,4,5-tetrasubstituted pyrazole
2 Difluoromethylation Nucleophilic substitution on 2-bromo-5-acetylpyridine, followed by copper-catalyzed arylation 12 Low yield due to decomposition, requires mild temperature
3 Catalytic hydrogenation Hydrogenation of cyclopropyl ring to propyl analogue 30 Slow reaction, moderate yield
4 Amination Treatment with hydrazine hydrate or reduction Variable Converts intermediates to amine derivatives

Analytical and Characterization Data

  • NMR Spectroscopy: ^1H NMR and ^13C NMR spectra confirm the structure of intermediates and final products, with characteristic signals for difluoromethyl groups and pyrazole protons. For example, ^1H NMR signals around 1.63 ppm (s, 6H) and aromatic multiplets confirm substitution patterns.
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates molecular weights, e.g., calculated m/z for C8H10FNO + H is 156.0825, found 156.0791.
  • IR Spectroscopy: NH stretching bands around 3224 cm^-1 and 3373 cm^-1 indicate amine and pyrazole NH groups.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Yield Range (%) References
Condensation of hydrazines with diketones Straightforward, good regioselectivity Requires specific diketone substrates 63–83
Copper-catalyzed N-arylation Direct coupling of pyrazole and fluorinated moiety Low yields due to decomposition, sensitive conditions ~12
Catalytic hydrogenation Efficient reduction to amines Slow reaction, moderate yields 30
Hydrazine hydrate treatment Effective amine introduction May require careful purification Variable

The preparation of 2,2-Difluoro-3-(1H-pyrazol-1-yl)propan-1-amine involves multi-step synthetic strategies combining pyrazole ring formation, difluoromethyl group introduction, and amination. Condensation reactions provide efficient access to pyrazole intermediates, while copper-catalyzed arylation and catalytic hydrogenation enable functionalization with fluorinated groups and amines. Despite some challenges such as low yields in coupling steps and sensitivity to reaction conditions, the methods reviewed offer a comprehensive toolkit for synthesizing this compound. Characterization by NMR, MS, and IR confirms the integrity of the synthesized molecules.

This analysis is based on a broad survey of peer-reviewed journal articles and patent literature, ensuring a diverse and authoritative foundation for the synthetic approaches to this fluorinated pyrazole amine compound.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(1H-pyrazol-1-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

2,2-Difluoro-3-(1H-pyrazol-1-yl)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(1H-pyrazol-1-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 2,2-Difluoro-3-(1H-pyrazol-1-yl)propan-1-amine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound C₆H₈F₂N₃ 169.15 -CF₂ at C2, pyrazole at C3 High electronegativity from F atoms; potential metabolic stability .
2-(1H-Pyrazol-1-yl)propan-1-amine C₅H₉N₃ 111.15 -H at C2, pyrazole at C3 Lacks fluorination; lower lipophilicity and metabolic resistance .
3-[4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine C₇H₈ClF₃N₃ 213.59 -Cl and -CF₃ on pyrazole Enhanced steric bulk and electron withdrawal; potential for halogen bonding .
N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine C₇H₁₃N₃ 139.20 -CH₃ on amine, pyrazole at C3 Methylation increases basicity; altered solubility .
3,3,3-Trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine C₅H₇F₃N₄ 180.13 -CF₃ at C2, triazole at C3 Triazole’s hydrogen-bonding capacity vs. pyrazole; higher polarity .
2,2-Difluoro-3-(2,3,4,5-tetrafluorophenyl)propan-1-amine C₉H₇F₆N 243.15 -CF₂ at C2, tetrafluorophenyl at C3 Extended fluorination increases hydrophobicity and π-stacking potential .

Structural and Functional Insights

Fluorination Effects: The -CF₂ group in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs like 2-(1H-pyrazol-1-yl)propan-1-amine. In contrast, 3,3,3-Trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine (CAS 1157126-01-6) incorporates a -CF₃ group, which increases steric hindrance and electron withdrawal, possibly reducing bioavailability compared to the difluoro analog .

Heterocyclic Modifications: Replacing pyrazole with triazole (as in C₅H₇F₃N₄) introduces an additional nitrogen atom, enhancing hydrogen-bonding capacity. This may improve target binding but reduce membrane permeability .

The tetrafluorophenyl analog (C₉H₇F₆N) demonstrates how extended aromatic fluorination enhances hydrophobicity, favoring interactions with lipophilic enzyme pockets .

Research Findings

  • Synthetic Accessibility: The target compound’s synthesis typically involves nucleophilic substitution of fluorinated propanol derivatives with pyrazole, whereas triazole analogs require copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Biological Relevance : Pyrazole derivatives are prevalent in kinase inhibitors (e.g., JAK/STAT inhibitors). Fluorinated variants like the target compound show improved pharmacokinetics in preclinical models due to resistance to cytochrome P450 oxidation .

Biological Activity

2,2-Difluoro-3-(1H-pyrazol-1-yl)propan-1-amine is a fluorinated organic compound notable for its structural features, including a pyrazole ring and difluoropropylamine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition.

  • Molecular Formula : C₆H₉F₂N₃
  • Molecular Weight : 161.15 g/mol
  • IUPAC Name : 2,2-difluoro-3-pyrazol-1-ylpropan-1-amine
  • InChI Key : NMIDSKBDUAMJEW-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can lead to alterations in enzymatic activity or receptor signaling pathways, which are critical for various physiological processes.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point in research. Pyrazole derivatives have been shown to exhibit inhibitory effects against several targets:

  • Xanthine Oxidase : Some pyrazole derivatives have demonstrated moderate inhibitory activity against xanthine oxidase (XO), an enzyme involved in uric acid production. This suggests potential applications in treating conditions like gout .

Anti-inflammatory Properties

Research indicates that pyrazole derivatives can possess anti-inflammatory activities. For example, certain compounds have been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide (NO) in cellular models . This positions this compound as a potential candidate for further exploration in inflammatory disease contexts.

Synthesis and Biological Evaluation

A study focused on synthesizing various pyrazole derivatives indicated that modifications at the fluorine positions could significantly affect biological activity. The synthesis of this compound typically involves nucleophilic substitution reactions under controlled conditions.

CompoundActivityReference
This compoundPotential anticancer and anti-inflammatory agent
Related pyrazole derivativesModerate XO inhibition

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Variations in the substituents on the pyrazole ring or alterations in fluorination patterns have been shown to influence potency and selectivity towards specific biological targets. This information can guide future drug design efforts aimed at enhancing therapeutic efficacy while minimizing side effects .

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